3a,6a-Diphenylglycoluril (CAS 5157-15-3) is a sterically hindered bicyclic urea derivative utilized in advanced supramolecular synthesis. Compared to standard aliphatic glycolurils, the incorporation of two phenyl rings at the 3a and 6a positions alters the molecule's steric profile, solubility, and reactivity. In industrial and academic procurement, it is sourced as a specialized precursor for the construction of concave molecular clips, porphyrin-based host molecules, and partially substituted cucurbit[n]urils. Its structural rigidity enforces specific cavity geometries in downstream macrocycles, while its solubility in polar aprotic solvents like DMSO facilitates organic-phase functionalization that is not feasible with unsubstituted analogs [1].
Attempting to substitute 3a,6a-diphenylglycoluril with unsubstituted glycoluril results in failure during targeted supramolecular synthesis. Unsubstituted glycoluril undergoes rapid, unhindered condensation with formaldehyde to yield standard, highly symmetric cucurbit[6]uril (CB[6]) mixtures, offering no regiocontrol for partial substitution. Furthermore, unsubstituted glycoluril's extreme insolubility in organic solvents precludes its use in base-catalyzed functionalization reactions, such as alkylation in DMSO. Conversely, the bulky phenyl groups in diphenylglycoluril arrest complete symmetric oligomerization—enabling the isolation of asymmetric or partially substituted macrocycles—and enforce a rigid ~39.5° dihedral angle critical for the binding affinity of derived molecular clips [1].
In acid-catalyzed condensation with formaldehyde, unsubstituted glycoluril oligomerizes to form standard cucurbit[n]urils, predominantly CB[6]. In contrast, 3a,6a-diphenylglycoluril acts as a steric modulator. When used as a co-reactant, it prevents uniform hexamerization, allowing for the controlled synthesis and isolation of partially substituted macrocycles, such as diphenylcucurbit[1,5]uril. This steric disruption is strictly dependent on the bulky phenyl groups, which alter the kinetics of methylene bridge formation compared to the unhindered baseline[1].
| Evidence Dimension | Macrocyclic product distribution |
| Target Compound Data | Yields partially substituted cucurbiturils (e.g., diphenylcucurbit[1,5]uril) |
| Comparator Or Baseline | Unsubstituted glycoluril (Yields 100% standard unsubstituted CB[n] mixtures) |
| Quantified Difference | Enables asymmetric/partial substitution vs. strictly symmetric oligomerization |
| Conditions | Acid-catalyzed condensation with formaldehyde |
Procurement of the diphenyl derivative is mandatory for researchers and manufacturers aiming to synthesize functionalized cucurbiturils with modified solubility profiles.
The synthesis of concave molecular clips requires a rigid base to orient the aromatic side walls. Derivatives of 3a,6a-diphenylglycoluril adopt a specific tapering cavity geometry, with the best planes through the cavity walls held at a relative angle of approximately 39.5° and the hydrogen-bonding carbonyl oxygen atoms fixed at 5.52 Å apart. Unsubstituted glycoluril lacks the steric bulk to enforce this precise pre-organization, rendering it ineffective for synthesizing clips with high binding affinities (Ka up to 10^5 M^-1) for dihydroxybenzene guests [1].
| Evidence Dimension | Cavity wall dihedral angle and carbonyl distance |
| Target Compound Data | ~39.5° wall angle; 5.52 Å carbonyl oxygen separation |
| Comparator Or Baseline | Unsubstituted glycoluril (Lacks structural pre-organization for rigid clip formation) |
| Quantified Difference | Enforces precise ~39.5° cleft geometry optimized for π-π stacking |
| Conditions | X-ray crystallographic and NMR structural analysis of derived molecular clips |
Buyers synthesizing host-guest molecular clips must select the diphenyl variant to ensure the structural rigidity required for aromatic guest encapsulation.
Unsubstituted glycoluril exhibits a melting point of 360 °C (with decomposition) and near-total insolubility in standard organic solvents, restricting its chemistry to harsh acidic aqueous conditions. 3a,6a-Diphenylglycoluril demonstrates functional solubility in polar aprotic and chlorinated solvents, including DMSO and dichloromethane. This allows for homogeneous base-catalyzed reactions, such as the reaction with KOH and alkyl halides in DMSO to form supramolecular monomers, while enabling purification via methanol and water washing to remove soluble impurities [1].
| Evidence Dimension | Organic solvent processability |
| Target Compound Data | Soluble in DMSO and DCM; enables homogeneous base-catalyzed alkylation |
| Comparator Or Baseline | Unsubstituted glycoluril (Insoluble in standard organic solvents; requires strong acid media) |
| Quantified Difference | Unlocks organic-phase functionalization pathways unavailable to the baseline |
| Conditions | Standard laboratory conditions (e.g., KOH/DMSO at 120 °C) |
The enhanced organic solubility of diphenylglycoluril is critical for process chemists performing functionalizations outside of highly corrosive aqueous acid environments.
Directly leveraging its steric bulk to disrupt symmetric hexamerization, making it the required precursor for developing modified cucurbiturils with enhanced organic solubility for drug delivery and sensing applications [1].
Utilizing the ~39.5° cavity angle enforced by the diphenyl backbone to create highly specific supramolecular hosts for the capture of aromatic guests like dihydroxybenzenes or viologens [2].
Taking advantage of its solubility in DMSO and DCM to perform base-catalyzed N-alkylations, enabling the scalable synthesis of complex polyrotaxane or porphyrin-clip building blocks [3].